Fmoc-Pro-OSu
Overview
Description
9-Fluorenylmethyloxycarbonyl-L-proline N-hydroxysuccinimide ester: (Fmoc-Pro-OSu) is a derivative of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. It is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), to protect the amino group of proline residues during the synthesis process .
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions:
- Fmoc-Pro-OSu can be synthesized by reacting 9-fluorenylmethyloxycarbonyl chloride with the dicyclohexylammonium salt of N-hydroxysuccinimide .
- Another method involves reacting 9-fluorenylmethyloxycarbonyl azide with sodium bicarbonate and aqueous dioxane .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers has further streamlined the production process .
Chemical Reactions Analysis
Types of Reactions:
- Substitution Reactions: Fmoc-Pro-OSu undergoes nucleophilic substitution reactions where the N-hydroxysuccinimide ester group is replaced by an amino group .
- Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF) .
Common Reagents and Conditions:
- Piperidine in DMF: Used for deprotection of the Fmoc group .
- Sodium bicarbonate and aqueous dioxane: Used in the synthesis of this compound .
Major Products:
Scientific Research Applications
Chemistry:
- Peptide Synthesis: Fmoc-Pro-OSu is extensively used in the synthesis of peptides, particularly in SPPS, to protect the amino group of proline residues .
Biology and Medicine:
- Protein Engineering: Used in the synthesis of modified peptides and proteins for research in protein engineering .
- Drug Development: Plays a role in the development of peptide-based drugs .
Industry:
Comparison with Similar Compounds
Properties
IUPAC Name |
2-O-(2,5-dioxopyrrolidin-1-yl) 1-O-(9H-fluoren-9-ylmethyl) (2S)-pyrrolidine-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c27-21-11-12-22(28)26(21)32-23(29)20-10-5-13-25(20)24(30)31-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBHVBQPWXZALQ-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)ON5C(=O)CCC5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)ON5C(=O)CCC5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679809 | |
Record name | 2,5-Dioxopyrrolidin-1-yl 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109074-94-4 | |
Record name | 2,5-Dioxopyrrolidin-1-yl 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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